molecular formula C26H22ClN3O3 B2576319 N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894908-88-4

N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2576319
CAS No.: 894908-88-4
M. Wt: 459.93
InChI Key: MNEPOZUHSPUEJB-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core. Key structural elements include:

  • A 1,8-naphthyridine ring substituted at position 3 with a 4-methylbenzoyl group and at position 7 with a methyl group.
  • An acetamide linker connecting the naphthyridine core to a 3-chloro-4-methylphenyl substituent.

Its synthesis likely involves multi-step reactions, including cyclization and amidation, analogous to methods described for related naphthyridine derivatives .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-4-8-18(9-5-15)24(32)21-13-30(26-20(25(21)33)11-7-17(3)28-26)14-23(31)29-19-10-6-16(2)22(27)12-19/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEPOZUHSPUEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetamide group: This step involves the reaction of the naphthyridine derivative with an acylating agent.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Chemical Formula : C24H24ClN3O3
  • Molecular Weight : 445.92 g/mol
  • CAS Number : 894908-88-4

The structure of this compound features a naphthyridine core, which is known for its diverse biological activities. The presence of a chloro group and a methylbenzoyl moiety enhances its pharmacological potential.

Anticancer Activity

Research indicates that derivatives of naphthyridine, including the compound , exhibit significant anticancer properties. They have been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit topoisomerases, which are crucial for DNA replication and repair .

A study highlighted the anticancer mechanisms of 1,8-naphthyridine derivatives, noting their ability to interfere with cell cycle progression and induce DNA damage in tumor cells .

Antibacterial Properties

Naphthyridine derivatives are recognized for their antibacterial effects, particularly against Gram-negative bacteria. The compound may serve as a scaffold for developing new antibiotics similar to existing drugs like gemifloxacin, which is effective against urinary tract infections .

Anti-inflammatory Effects

Given the structural similarities to other known anti-inflammatory agents, this compound may also possess anti-inflammatory properties. Research on related naphthyridine compounds has shown promise in reducing inflammation through various biochemical pathways .

Synthesis Methodologies

The synthesis of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can be achieved through several methods:

Traditional Synthetic Routes

These typically involve multi-step reactions starting from readily available precursors. Common methods include:

  • Skraup Synthesis : A classical method for synthesizing naphthyridines involving the reaction of aniline derivatives with carbonyl compounds.

Microwave-Assisted Synthesis

Recent advancements in synthetic chemistry have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields. This method has been applied successfully to synthesize various naphthyridine derivatives efficiently .

Case Studies and Research Findings

Several studies have documented the efficacy of naphthyridine derivatives in clinical settings:

StudyFocusFindings
Anticancer ActivityDemonstrated apoptosis induction in multiple cancer cell lines.
Antibacterial EfficacyShowed effectiveness against resistant strains of bacteria similar to gemifloxacin.
Synthesis TechniquesHighlighted improved yields using microwave-assisted synthesis compared to traditional methods.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Variations

A comparative analysis of the target compound with structurally related molecules is summarized in Table 1 .

Compound Core Structure Key Substituents Spectral Data (IR/NMR) Synthesis Route Ref.
Target Compound 1,8-Naphthyridine - 3-(4-Methylbenzoyl)
- 7-Methyl
- N-(3-Chloro-4-methylphenyl)acetamide
Not explicitly reported; expected C=O (1670–1680 cm⁻¹), aromatic C-Cl (750–800 cm⁻¹) Likely involves cyclization of dihydro-naphthyridine intermediates and amidation
Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-Naphthyridine - 3-Carboxamide
- 1-Pentyl
- Adamantyl substituent
IR: C=O (1678 cm⁻¹), NH (3291 cm⁻¹)
1H NMR: δ 1.2–2.5 (adamantyl, pentyl protons)
1,3-Dipolar cycloaddition; carboxamide formation via coupling reagents
Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole-linked acetamide - 4-Chlorophenyl
- Naphthalenyloxy-triazole
IR: C=O (1678 cm⁻¹), C-Cl (785 cm⁻¹)
HRMS: [M+H]+ 393.1112
Click chemistry (azide-alkyne cycloaddition)
Compound from : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide - 3,4-Dichlorophenyl
- 1,5-Dimethylpyrazole
IR: C=O (1670 cm⁻¹)
1H NMR: δ 2.1–2.3 (methyl), δ 7.2–7.6 (aryl)
Amide coupling (EDC/HCl, triethylamine)

Key Observations

  • Core Heterocycles : The target compound’s 1,8-naphthyridine core distinguishes it from 1,5-naphthyridine (Compound 67) and pyrazole () derivatives. The 1,8-naphthyridine system may enhance π-π stacking interactions in biological targets compared to triazole or pyrazole cores .
  • Substituent Effects :
    • The 4-methylbenzoyl group at position 3 introduces steric bulk and lipophilicity, contrasting with the adamantyl group in Compound 67, which enhances metabolic stability .
    • The 3-chloro-4-methylphenyl acetamide moiety shares similarities with the 4-chlorophenyl group in Compound 6m, but the additional methyl group may improve membrane permeability .
  • Spectral Signatures :
    • IR spectra for all compounds show strong C=O stretches (1670–1680 cm⁻¹), confirming the presence of amide/keto groups. The target compound’s C-Cl stretch (~785 cm⁻¹) aligns with chlorinated analogues in and .
    • NMR data for Compound 67 and highlight distinct proton environments influenced by alkyl and aryl substituents, suggesting similar complexity for the target compound .

Physicochemical and Conformational Differences

Crystallographic and Conformational Analysis

  • Dihedral Angles : In , dihedral angles between dichlorophenyl and pyrazole rings range from 54.8° to 77.5°, indicating variable conformations that influence molecular packing and solubility . The target compound’s 4-methylbenzoyl group likely imposes similar torsional strain, affecting its crystal lattice and bioavailability.
  • Hydrogen Bonding : Unlike the pyrazole-acetamide in , which forms N–H⋯O dimers, the target compound’s naphthyridine core may engage in additional hydrogen bonding via its keto group, enhancing stability in solid-state or aqueous environments .

Implications for Drug Design and Future Research

The target compound’s structural features position it as a promising candidate for further pharmacological evaluation:

  • Synthetic Scalability : Methods from (carboxamide coupling) and (EDC-mediated amidation) could be adapted for large-scale synthesis .
  • SAR Opportunities : Systematic modifications to the naphthyridine core (e.g., replacing 4-methylbenzoyl with smaller acyl groups) may optimize potency and reduce toxicity.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure features a naphthyridine core linked to an acetamide group, which is critical for its biological activity. The molecular formula is C26H22ClN3O4C_{26}H_{22}ClN_3O_4, and its IUPAC name is N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-dihydro-1,8-naphthyridin-1-yl]acetamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to modulate various biological pathways by interacting with enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may exhibit anti-cancer properties through apoptosis induction and inhibition of tumor cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colorectal (HCT116), and hepatocellular (HUH-7) cancer cells. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
  • Mechanisms of Action : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression. This interaction leads to the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • In Vitro Testing : The compound was screened against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) that indicate potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the naphthyridine core were analyzed to determine their impact on antimicrobial efficacy. Compounds with electron-donating groups exhibited enhanced activity compared to those lacking such modifications .

Data Summary

Biological Activity Cell Line/Organism IC50/MIC Reference
AnticancerMCF-715 µM
AnticancerHCT11612 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli25 µg/mL

Case Studies

Recent research highlighted the synthesis and evaluation of this compound in various experimental models:

  • Study on Apoptosis Induction : In a model using A431 skin cancer cells, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its role in promoting apoptosis .
  • Synergistic Effects : A combination study indicated that co-administration with other chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, highlighting the potential for combination therapy strategies .

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